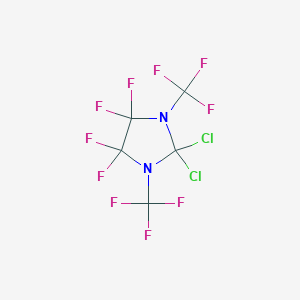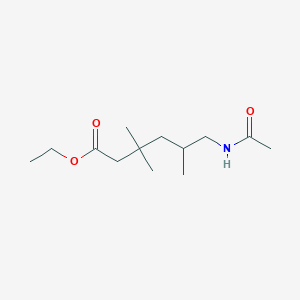
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is a fluorinated organic compound with the molecular formula C₅Cl₂F₁₀N₂. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method involves the reaction of a fluorinated amine with a chlorinating agent in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The fluorinated imidazolidine ring can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong interactions with various biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-propanol
- 1,2-Dichloro-1,1,2,2-tetrafluoroethane
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
Uniqueness
2,2-Dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a unique balance of chemical properties that make it suitable for specialized applications in various fields.
Eigenschaften
| 91584-67-7 | |
Molekularformel |
C5Cl2F10N2 |
Molekulargewicht |
348.95 g/mol |
IUPAC-Name |
2,2-dichloro-4,4,5,5-tetrafluoro-1,3-bis(trifluoromethyl)imidazolidine |
InChI |
InChI=1S/C5Cl2F10N2/c6-3(7)18(4(12,13)14)1(8,9)2(10,11)19(3)5(15,16)17 |
InChI-Schlüssel |
ZOHYOTYFVXOGTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(N(C(N1C(F)(F)F)(Cl)Cl)C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/no-structure.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
